L-Serine-13C3 is synthesized from natural sources of L-serine or produced through chemical synthesis methods that incorporate carbon-13 isotopes. It is commercially available through various suppliers, including Cambridge Isotope Laboratories and LGC Standards, which provide high-purity standards for analytical testing in research settings .
L-Serine-13C3 falls under the category of stable isotope-labeled compounds. Its chemical classification includes:
The synthesis of L-Serine-13C3 can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the isotopic composition and purity of the final product .
L-Serine participates in several biochemical reactions, particularly in the context of amino acid metabolism and neurotransmitter synthesis. Notably:
In metabolic studies, L-serine labeled with carbon-13 is used to trace its incorporation into various metabolic pathways, including nucleotide synthesis and methylation reactions, which are critical for cellular function .
L-serine serves as a precursor for several important biomolecules:
Studies have shown that the availability of L-serine influences cellular metabolism significantly, particularly in cancer cells where it supports one-carbon metabolism essential for nucleotide synthesis .
L-serine is a white crystalline powder at room temperature, soluble in water and slightly soluble in alcohol. Its melting point is approximately 105 °C.
L-serine exhibits:
Relevant data include:
L-Serine-13C3 has significant applications in scientific research, particularly in:
The synthesis of L-Serine-13C3 employs specialized isotopic enrichment techniques to generate molecules where all three carbon atoms are replaced with stable 13C isotopes. This labeling is achieved through two primary strategies: chemical synthesis and enzymatic biosynthesis. Chemical synthesis typically adapts classic organic routes such as the Strecker synthesis or reductive amination of 13C-labeled glycine derivatives. For example, reductive amination of 13C-labeled hydroxypyruvate (derived from 13C6-glucose) using glutamate as an amino donor yields L-Serine-13C3 with high stereoselectivity [6]. Enzymatic biosynthesis leverages microbial or cell-free systems expressing serine biosynthesis enzymes (e.g., phosphoglycerate dehydrogenase, phosphoserine aminotransferase). Here, 13C3-glycerate—produced from uniformly labeled glucose via glycolysis—is sequentially converted to L-Serine-13C3 through the phosphorylated pathway [9] [10].
Modern routes utilize chemoenzymatic approaches to achieve >98% isotopic purity, as confirmed by nuclear magnetic resonance and mass spectrometry. Key challenges include minimizing isotopic dilution and avoiding racemization during synthesis. Commercial L-Serine-13C3 typically exhibits 98–99% 13C enrichment per carbon position and ≥95% chemical purity, with molecular weights of ~108.07 g/mol (for 13C3) or 109.06 g/mol (for 13C3,15N variants) [1] [2] [7].
Table 1: Technical Specifications of Biosynthesized L-Serine-13C3
Property | Specification | Source |
---|---|---|
Isotopic Enrichment | 98–99% 13C per carbon | CortecNet [1] |
Chemical Purity | ≥95% | MedChemExpress [7] |
Molecular Weight | 108.07 g/mol (13C3) | Isotope.com [2] |
CAS Number | 201595-68-8 (L-Serine-13C3) | MedChemExpress [7] |
Synthesis Method | Chemoenzymatic/Reductive Amination | PMC [6] |
L-Serine-13C3 serves as a critical tracer for quantifying flux through the de novo serine synthesis pathway (SSP), which originates from glycolytic 3-phosphoglycerate. In tracer experiments, cells or tissues are incubated with L-Serine-13C3, and its incorporation into downstream metabolites is tracked via liquid chromatography-mass spectrometry (LC-MS). This reveals carbon transitions through phosphoserine, serine, and glycine pools. For instance, in human lung cancer tissues, L-Serine-13C3 tracing demonstrated preferential incorporation of serine-derived carbon into purine nucleotides over glycine, indicating compartmentalized one-carbon metabolism [3].
In neutrophil studies, L-Serine-13C3 combined with 13C-glucose tracing quantified SSP activation during immune stimulation. Differentiated HL-60 cells exhibited reduced glycolytic flux but maintained tricarboxylic acid cycle activity, with serine contributing to central carbon metabolism via glutamate transamination [5]. Ex vivo human liver slices cultured with L-Serine-13C3 showed compartmentalized labeling: cytosolic serine rapidly equilibrated with medium, while a mitochondrial pool remained unlabeled, suggesting functional metabolic zonation [9].
Table 2: Key Tracer Studies Using L-Serine-13C3
Biological System | Tracing Finding | Method |
---|---|---|
Non-small cell lung cancer | D3-Ser incorporation into purines exceeded glycine utilization | Multiplexed mSIRM [3] |
HL-60 neutrophils | Serine-derived α-ketoglutarate fueled TCA cycle during LPS activation | 13C-MFA [5] |
Human liver slices | Compartmentalized serine pools with differential exchange kinetics | Global 13C tracing [9] |
Renal cell carcinoma | Sunitinib induced ATF4-mediated SSP upregulation to support nucleotide synthesis | LC-MS metabolomics [8] |
L-Serine-13C3 enables precise quantification of one-carbon (1C) metabolic fluxes, which supply methyl groups for nucleotide synthesis, redox balance, and methylation reactions. Upon entry into 1C metabolism, serine’s β-carbon is transferred to tetrahydrofolate (THF) to form methylene-THF, which fuels thymidylate and purine biosynthesis. Isotopic tracing with L-Serine-13C3 reveals kinetic flux profiles: In PHGDH-amplified cancer cells, inhibition of de novo serine synthesis reduced flux from glucose to ribose-5-phosphate in the pentose phosphate pathway (by 38–62%) and impaired tricarboxylic acid cycle flux (by 25–40%), as quantified by 13C metabolic flux analysis (13C-MFA) [10]. These defects exceeded direct reductions in serine-derived nucleotide precursors, indicating that PHGDH maintains nucleotide synthesis by coordinating central carbon metabolism.
Kinetic modeling of 13C-isotopomer distributions further demonstrated that PHGDH ablation disrupts mass balance in glycolysis-derived metabolites. For example, reduced 3-phosphoglycerate flux to serine increased its diversion to glycerol metabolism, depleting oxaloacetate and aspartate pools required for pyrimidine synthesis [10]. In renal cell carcinoma, sunitinib therapy induced GCN2-ATF4 stress signaling, which upregulated SSP enzymes (PHGDH, PSAT1) to sustain serine biosynthesis. L-Serine-13C3 tracing confirmed that this adaptation increased flux from serine to glycine and formate, directly supporting purine nucleotide pools in resistant tumors [8].
Table 3: Metabolic Flux Changes Quantified Using L-Serine-13C3
Perturbation | Pathway Affected | Flux Change | Biological Impact | |
---|---|---|---|---|
PHGDH inhibition (NCT-503) | Pentose phosphate pathway | ↓ 38–62% | Impaired purine ribose synthesis | |
PHGDH inhibition (NCT-503) | Serine → glycine flux | ↓ 15–20% | Reduced one-carbon unit donation to folate | |
Sunitinib treatment | Serine → formate flux | ↑ 2.5-fold | Enhanced purine synthesis in resistance | |
MYC suppression (lung) | Glucose → purine flux | ↓ 40–60% | Attenuated nucleotide biosynthesis | [3] |
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